molecular formula CH3Cl2NP+ B14371368 Chloro(chloromethyl)iminophosphanium CAS No. 89945-75-5

Chloro(chloromethyl)iminophosphanium

Cat. No.: B14371368
CAS No.: 89945-75-5
M. Wt: 130.92 g/mol
InChI Key: IHDTVPDPIOJZDJ-UHFFFAOYSA-N
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Description

Chloro(chloromethyl)iminophosphanium is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a chlorine atom, a chloromethyl group, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(chloromethyl)iminophosphanium typically involves the reaction of a chlorophosphine with a chloromethylating agent. One common method is the reaction of chlorophosphine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorophosphine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Chloro(chloromethyl)iminophosphanium undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphonates.

    Reduction Reactions: The imino group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution Reactions: The major products are phosphine derivatives with various functional groups.

    Oxidation Reactions: The major products are phosphine oxides or phosphonates.

    Reduction Reactions: The major products are amines.

Scientific Research Applications

Chloro(chloromethyl)iminophosphanium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.

    Biology: It is studied for its potential use in the modification of biomolecules and as a probe for studying biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Chloro(chloromethyl)iminophosphanium involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form bonds with various nucleophiles, while the chloromethyl group can undergo substitution reactions. The imino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Chlorophosphines: Compounds with a phosphorus-chlorine bond but lacking the chloromethyl and imino groups.

    Phosphine Oxides: Compounds with a phosphorus-oxygen double bond.

    Phosphonates: Compounds with a phosphorus-carbon bond and an oxygen atom bonded to the phosphorus.

Uniqueness

Chloro(chloromethyl)iminophosphanium is unique due to the presence of both a chloromethyl group and an imino group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and other fields.

Properties

CAS No.

89945-75-5

Molecular Formula

CH3Cl2NP+

Molecular Weight

130.92 g/mol

IUPAC Name

chloro-(chloromethyl)-iminophosphanium

InChI

InChI=1S/CH3Cl2NP/c2-1-5(3)4/h4H,1H2/q+1

InChI Key

IHDTVPDPIOJZDJ-UHFFFAOYSA-N

Canonical SMILES

C([P+](=N)Cl)Cl

Origin of Product

United States

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